![molecular formula C20H21N3OS B4109423 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4109423.png)
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBT belongs to the class of thiadiazole compounds and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to have low toxicity in animal models. However, 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has not been extensively studied in human models, which limits its potential clinical applications.
Future Directions
There are several future directions for further research on 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of research is to further understand the mechanism of action of 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide. This would involve studying the binding sites of 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide on enzymes and proteins. Another area of research is to study the potential clinical applications of 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide. This would involve studying the efficacy and safety of 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide in human models. Additionally, further research is needed to optimize the synthesis of 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide to increase the yield and purity of the compound.
Scientific Research Applications
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been used as a probe to study the binding sites of certain proteins and enzymes.
properties
IUPAC Name |
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-18(13-7-12-16-8-3-1-4-9-16)21-20-23-22-19(25-20)15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKDTSGNIOHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



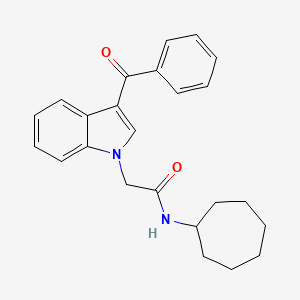
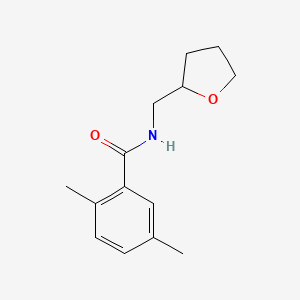
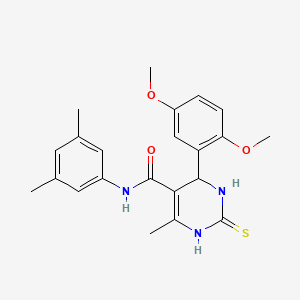
![N-[1]benzofuro[3,2-d]pyrimidin-4-ylvaline](/img/structure/B4109379.png)
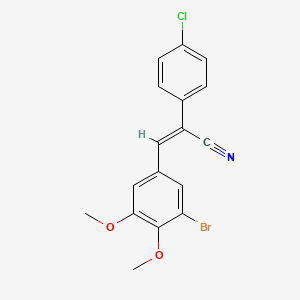

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-adamantanecarboxamide](/img/structure/B4109401.png)
![5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109402.png)
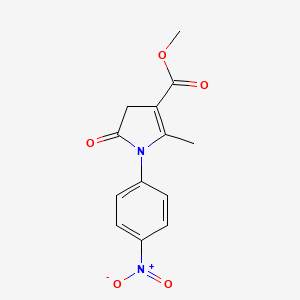
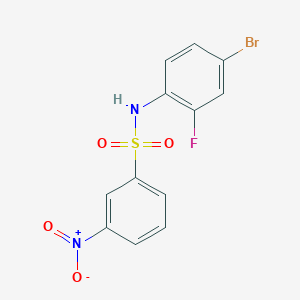

![4-({4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4109417.png)
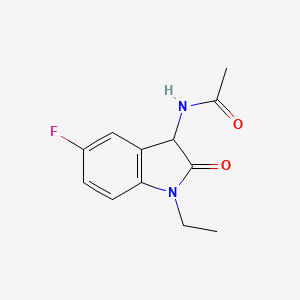
![2-[3-allyl-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4109435.png)